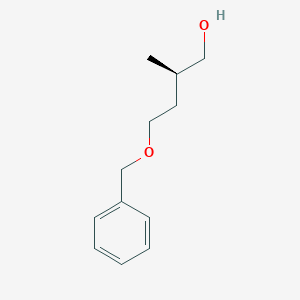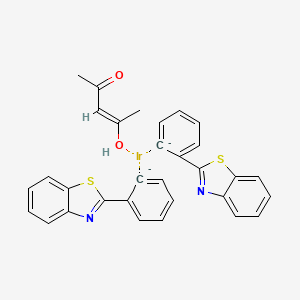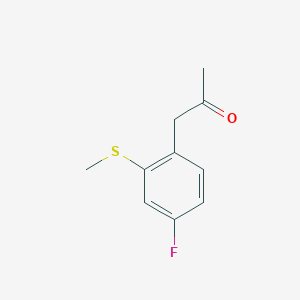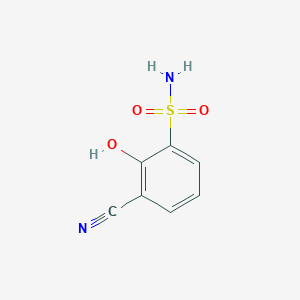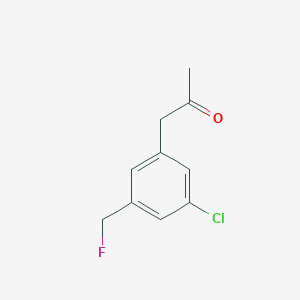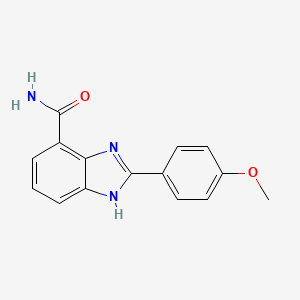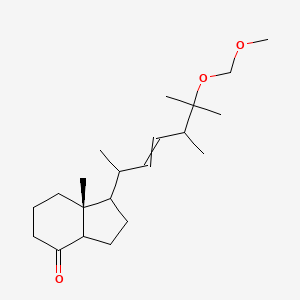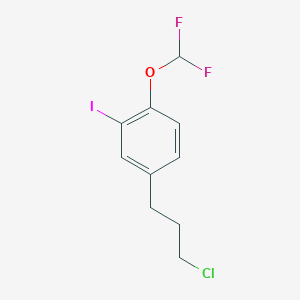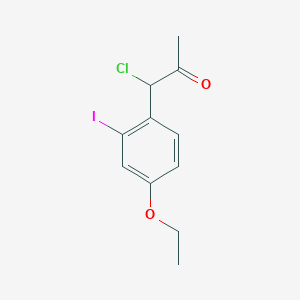
3-(4-Iodophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)azetidine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing azetidines, including 3-(4-Iodophenyl)azetidine, is the aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition between an imine and an alkene component under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the aforementioned synthetic routes for large-scale production. This could include the use of continuous flow reactors and photochemical reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Iodophenyl)azetidine can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Iodophenyl)azetidine is used as a building block in organic synthesis due to its unique reactivity and stability. It can be incorporated into more complex molecules through various chemical reactions .
Biology and Medicine: Azetidines, including this compound, are explored for their potential in drug discovery. They can serve as scaffolds for designing bioactive molecules with improved pharmacokinetic properties and metabolic stability .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. Their ring strain and reactivity make them suitable for creating functionalized materials .
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the iodine-substituted phenyl ring. The ring strain in the azetidine ring can facilitate reactions with various biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(4-Iodophenyl)azetidine is unique due to the presence of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the azetidine ring and the iodine-substituted phenyl ring provides a distinct set of chemical properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C9H10IN |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
Clave InChI |
QHJAOLAZZKVYLF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



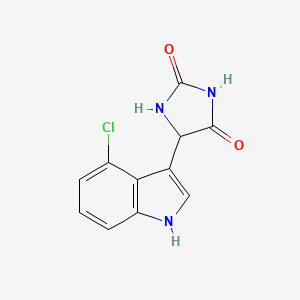
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
